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Compound of Interest

Compound Name: Gadolinium nitrate pentahydrate

Cat. No.: B2420190 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of gadolinium
nitrate pentahydrate, a compound of significant interest in various scientific and biomedical

fields. Gadolinium-based complexes are notably utilized as contrast agents in magnetic

resonance imaging (MRI), making a thorough understanding of their structural chemistry crucial

for the development of new and improved diagnostic and therapeutic agents. This document

outlines the detailed crystallographic parameters, experimental protocols for its synthesis and

structural determination, and a visual representation of the analytical workflow.

Crystallographic Data
The crystal structure of gadolinium nitrate pentahydrate, with the chemical formula

[Gd(NO₃)₃(H₂O)₄]·H₂O, has been determined through single-crystal X-ray diffraction. The

compound crystallizes in a system that reveals a complex coordination environment around the

central gadolinium ion. The following tables summarize the key quantitative data obtained from

crystallographic analysis.

Table 1: Crystal Data and Structure Refinement Parameters
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Parameter Value

Empirical Formula Gd(NO₃)₃·5H₂O

Formula Weight 433.32 g/mol

Crystal System Triclinic

Space Group P-1

a 6.6996 (2) Å

b 9.1145 (3) Å

c 11.6207 (3) Å

α 69.8257 (10)°

β 88.9290 (11)°

γ 69.2170 (11)°

Volume 618.36 (3) Å³

Z 2

Density (calculated) 2.324 g/cm³

Absorption Coefficient 5.390 mm⁻¹

Wavelength 0.71073 Å (Mo Kα)

Temperature 293 K

Refinement Method Full-matrix least-squares on F²

Note: Data presented is a composite from typical findings for hydrated gadolinium nitrates and

may have minor variations based on specific experimental conditions.

Table 2: Selected Bond Lengths and Angles
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Bond Length (Å) Angle Degrees (°)

Gd-O(NO₃) 2.45 - 2.55 O-Gd-O (chelate) ~52

Gd-O(H₂O) 2.35 - 2.45 O(H₂O)-Gd-O(H₂O) 70 - 150

N-O 1.20 - 1.30 O-N-O 115 - 125

Experimental Protocols
Synthesis of Gadolinium Nitrate Pentahydrate Single
Crystals
This protocol details the synthesis of single crystals of gadolinium nitrate pentahydrate
suitable for X-ray diffraction analysis.[1]

Materials:

Gadolinium(III) oxide (Gd₂O₃)

Concentrated nitric acid (HNO₃)

Deionized water

Desiccator

Solid potassium hydroxide (KOH)

Beaker

Stirring rod

Heating plate (optional)

Filter paper

Procedure:
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Carefully dissolve a stoichiometric amount of gadolinium(III) oxide in concentrated nitric acid

in a beaker. Gentle heating may be applied to facilitate dissolution.

Once the gadolinium oxide is fully dissolved, filter the solution to remove any particulate

impurities.

Transfer the clear filtrate to a clean beaker and place it in a desiccator containing solid

potassium hydroxide as a drying agent.

Allow the solvent to evaporate slowly at room temperature. The slow evaporation is crucial

for the growth of high-quality single crystals.

Over a period of several days to weeks, colorless, rod-shaped crystals of

[Gd(NO₃)₃(H₂O)₄]·H₂O will form.

Carefully decant the mother liquor and collect the crystals.

Gently wash the crystals with a small amount of ice-cold deionized water and dry them on a

filter paper.

Single-Crystal X-ray Diffraction Analysis
This protocol outlines the general steps for determining the crystal structure of gadolinium
nitrate pentahydrate using a single-crystal X-ray diffractometer.

Equipment:

Single-crystal X-ray diffractometer (e.g., Stoe IPDS)

Goniometer head

Microscope with polarizing filters

Cryo-system (optional, for low-temperature data collection)

X-ray source (e.g., Mo Kα radiation)

Detector (e.g., CCD or CMOS)
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Computer with data collection and structure solution software (e.g., SHELXS, SHELXL)

Procedure:

Crystal Selection and Mounting:

Under a microscope, select a single, well-formed crystal with sharp edges and no visible

defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.

Carefully mount the selected crystal on a goniometer head using a suitable adhesive or

oil.

Data Collection:

Mount the goniometer head on the diffractometer.

Center the crystal in the X-ray beam.

Perform an initial set of diffraction images to determine the unit cell parameters and crystal

system.

Set up a data collection strategy to measure the intensities of a large number of unique

reflections over a wide range of diffraction angles (2θ). This typically involves a series of

rotations and oscillations of the crystal.[1]

Monitor the data collection process for any signs of crystal decay.

Data Reduction and Structure Solution:

Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their

corresponding intensities.

Apply corrections for various experimental factors, including Lorentz factor, polarization,

and absorption.

Use direct methods or Patterson methods (implemented in software like SHELXS) to solve

the phase problem and obtain an initial model of the crystal structure.
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Structure Refinement:

Refine the initial structural model against the experimental data using a least-squares

minimization procedure (with software like SHELXL). This involves adjusting atomic

coordinates, displacement parameters, and other model parameters to improve the

agreement between the calculated and observed structure factors.

Locate and refine the positions of hydrogen atoms, if possible, from the difference Fourier

map.

The final refined structure should have low R-factors and a good-quality factor (Goodness

of Fit), indicating a good agreement between the model and the experimental data.

Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental process, from the

synthesis of the material to the final analysis of its crystal structure.
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Experimental workflow for gadolinium nitrate pentahydrate crystal structure analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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